N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a combination of furan, thiophene, and ethanediamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of the ethanediamide moiety: The intermediate is then reacted with ethanediamide under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using bromine in acetic acid with iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Hydrogenated derivatives with reduced aromaticity.
Substitution: Halogenated derivatives with potential for further functionalization.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain thiophene rings, are known for their therapeutic properties.
Furan Derivatives: Furan-containing compounds such as furfural and furosemide have diverse applications in medicinal chemistry.
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of furan, thiophene, and ethanediamide moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-24-16-7-3-2-5-14(16)20-18(22)17(21)19-10-13-9-12(11-25-13)15-6-4-8-23-15/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVZJVSAJSTTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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